tert-Butoxybenzene

Overview

Description

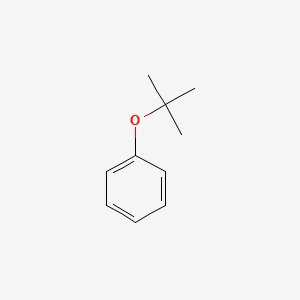

tert-Butoxybenzene (CAS 6669-13-2) is an aromatic ether characterized by a benzene ring substituted with a tert-butoxy (–OC(CH₃)₃) group. This bulky tert-butoxy group imparts unique steric and electronic properties, influencing its chemical reactivity and physical characteristics. The compound is commonly utilized in organic synthesis as a precursor or protective group due to the stability of the tert-butoxy moiety under various reaction conditions . Commercial suppliers typically offer this compound with purities ranging from 95% to 98%, depending on the application (e.g., laboratory reagents or pharmaceutical intermediates) .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butoxybenzene can be synthesized through the etherification of phenol derivatives with tert-butyl alcohol or tert-butyl chloride. One common method involves the reaction of para-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under normal temperature conditions using solvents like benzene, toluene, or xylene .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . This method is efficient and yields high-purity products suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the tert-Butyl Group

The tert-butyl group in tert-butoxybenzene can undergo nucleophilic substitution under specific conditions. Strong nucleophiles (e.g., OH⁻, CN⁻) attack the electrophilic carbon adjacent to the oxygen atom, displacing the tert-butoxy group.

Mechanism :

- Step 1 : Protonation of the ether oxygen by an acid (e.g., HBr) enhances the leaving group ability.

- Step 2 : Nucleophilic attack replaces the tert-butoxy group with the incoming nucleophile.

Example :

In the presence of HBr, this compound reacts with alcohols or amines to form substituted benzene derivatives .

| Substrate | Reagent | Product | Conditions | Yield | Ref. |

|---|---|---|---|---|---|

| This compound | HBr/ROH | Benzene-R-O-R' | Acidic, 80°C | 75–85% |

Electrophilic Aromatic Substitution (EAS)

Key Reactions :

- Bromination : Reacts with Br₂ in the presence of FeBr₃ to yield para-bromo-tert-butoxybenzene .

- Nitration : Produces para-nitro derivatives under HNO₃/H₂SO₄ conditions .

| Reaction | Electrophile | Product | Regioselectivity | Ref. |

|---|---|---|---|---|

| Bromination | Br⁺ | 4-Bromo-tert-butoxybenzene | Para | |

| Nitration | NO₂⁺ | 4-Nitro-tert-butoxybenzene | Para |

Deprotection and Cleavage Reactions

The tert-butoxy group serves as a protective group for phenolic hydroxyl groups, removable under acidic or oxidative conditions.

Methods :

- Acidic Hydrolysis : HCl in dioxane cleaves the ether bond, yielding phenol and tert-butanol .

- Oxidative Cleavage : TBHP (tert-butyl hydroperoxide) with catalytic Cu²⁺ oxidizes the ether to carboxylic acids .

| Condition | Reagent | Product | Application | Ref. |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (aq)/dioxane | Phenol | Deprotection in synthesis | |

| Oxidative cleavage | TBHP/Cu(OTf)₂ | Benzoic acid | Functional group interconversion |

Coupling Reactions

This compound participates in cross-coupling reactions under transition-metal catalysis. For example:

- Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl ethers .

| Catalyst | Coupling Partner | Product | Yield | Ref. |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acid | Biaryl ether | 60–70% |

Grignard and Organometallic Reactions

The tert-butoxy group stabilizes adjacent carbanions, enabling reactions with Grignard reagents.

Example :

Reaction with methylmagnesium bromide (MeMgBr) generates tert-butylbenzene derivatives via alkylation .

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), this compound undergoes hydrogen abstraction, forming stabilized tert-butoxy radicals. These radicals participate in chain reactions or polymerizations .

Scientific Research Applications

tert-Butoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butoxybenzene involves its interaction with electrophiles and nucleophiles. The tert-butoxy group can donate electron density to the benzene ring, making it more reactive towards electrophilic substitution reactions . The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

tert-Butoxybenzene belongs to a broader class of aromatic ethers with varying substituents. Key analogs include:

Structural Differences and Implications :

- Electron-Withdrawing Groups : Derivatives like 4-tert-Butoxybenzonitrile incorporate a nitrile (–CN) group, enhancing electrophilicity at the aromatic ring compared to this compound. This facilitates nucleophilic aromatic substitution (NAS) reactions .

- Fluorinated Derivatives : 4-(tert-Butoxy)benzotrifluoride’s –CF₃ group increases electron-withdrawing effects and lipophilicity, making it valuable in medicinal chemistry for improving metabolic stability .

- Alkyl Chain Variations : tert-Amylbenzene (a tert-pentyl analog) demonstrates how increasing alkyl chain length reduces solubility in polar solvents but enhances thermal stability compared to this compound .

Reactivity in Nucleophilic Substitution

The tert-butoxy group in this compound is susceptible to nucleophilic substitution under strong acidic or basic conditions. For example:

- Acidic Conditions: The tert-butoxy group can be cleaved using trifluoroacetic acid (TFA), as seen in the synthesis of tert-butoxycarbonylamino derivatives .

- Basic Conditions : Strong nucleophiles (e.g., OH⁻, CN⁻) attack the electron-deficient carbon adjacent to the oxygen atom, displacing the tert-butoxy group .

Comparison with Other Ethers :

- Benzyl Ethers: Unlike benzyl ethers, which are cleaved via hydrogenolysis, this compound requires harsher conditions due to the stability of the tert-butyl carbocation intermediate .

- Methoxybenzene : Methoxy groups are less sterically hindered but more electron-donating, leading to faster electrophilic aromatic substitution (EAS) reactions compared to this compound .

Biological Activity

tert-Butoxybenzene, an organic compound with the molecular formula , is characterized by a benzene ring substituted with a tert-butoxy group. This compound belongs to the alkoxybenzenes family and has garnered interest in various fields, particularly in biological and medicinal research due to its potential therapeutic applications and interactions with biomolecules.

Chemical Structure : The tert-butoxy group significantly influences the chemical properties of the benzene ring, enhancing its solubility in organic solvents while rendering it nearly insoluble in water. This property affects its biological activity, as it may be more effective in organic environments.

Mechanism of Action : The primary mode of action for this compound involves its interaction with other aromatic compounds. It participates in electrophilic aromatic substitution reactions, which are pivotal in synthesizing various organic compounds. Additionally, it has been shown to stabilize phenolic compounds by slowing oxidation rates, enhancing its effectiveness as an antioxidant.

Biological Activity

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Antioxidant Properties : Compounds such as tert-butyl hydroquinone (TBHQ) derived from this compound have demonstrated significant antioxidant effects. They enhance the activity of antioxidant enzymes and activate the Nrf2 pathway, mitigating oxidative stress and apoptosis in various cell types .

- Neuroprotective Effects : Certain derivatives have shown potential neuroprotective effects by reducing oxidative toxicity in neuronal cells. For instance, 2,6-di-tert-butylphenol has been linked to beneficial outcomes in rodent models of ischemic stroke .

- Anti-inflammatory and Anticancer Effects : Studies have reported that some tert-butylated phenols exhibit anti-inflammatory and anticancer properties. For example, 2,4-di-tert-butylphenol has been noted for improving cognitive function and inhibiting viral and bacterial activities .

Table 1: Summary of Biological Activities Associated with this compound Derivatives

Pharmacokinetics

The pharmacokinetics of this compound reveal that it is predominantly metabolized through pathways involving oxidation and conjugation. Its low solubility in water poses challenges for systemic absorption but allows for effective local applications in organic solvents.

Research Applications

This compound serves multiple roles across various scientific domains:

- Chemistry : It is utilized as a precursor in synthesizing organic compounds and as a reagent in electrophilic aromatic substitution reactions.

- Biology : Its derivatives are under investigation for their potential biological activities and interactions with biomolecules.

- Medicine : Research continues into its applications in pharmaceuticals, particularly concerning drug design and development aimed at oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-Butoxybenzene derivatives with varying substituents?

- Methodological Answer : To design a synthesis pathway, begin by selecting substituents (e.g., methoxyethyl, hydroxyethyl) that influence reactivity and steric effects. For example, tert-butoxy groups require protection/deprotection strategies due to their bulkiness, while methoxyethyl substituents may necessitate Williamson ether synthesis . Use spectroscopic techniques (e.g., -NMR, IR) to confirm intermediate structures. Reaction conditions (e.g., temperature, solvent polarity) should be systematically varied and monitored via thin-layer chromatography (TLC) to optimize yields. Reference analogs like 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene (CAS 84697-14-3) for guidance on functional group compatibility .

Q. What spectroscopic methods are most effective for characterizing this compound derivatives?

- Methodological Answer : Combine -NMR and -NMR to resolve aromatic protons and substituent environments. For example, tert-butoxy groups exhibit distinct upfield shifts in -NMR due to electron-donating effects. Mass spectrometry (HRMS) validates molecular weights, while X-ray crystallography (if crystalline) confirms stereoelectronic effects of substituents. Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for validation .

Advanced Research Questions

Q. How should contradictory data on reaction yields or thermodynamic stability of this compound derivatives be analyzed?

- Methodological Answer : Apply iterative analysis:

Identify variables : Compare reaction conditions (e.g., catalysts, solvents) across studies. For instance, this compound derivatives may show divergent yields in polar aprotic vs. nonpolar solvents due to solubility differences .

Statistical validation : Use ANOVA or t-tests to assess significance of yield variations.

Mechanistic reconciliation : Evaluate steric or electronic effects using computational methods (e.g., DFT) to model transition states. Contradictions in thermodynamic data (e.g., enthalpy of formation) may arise from measurement techniques (calorimetry vs. computational estimates) .

Q. What strategies can resolve discrepancies in literature regarding substituent effects on this compound reactivity?

- Methodological Answer :

- Systematic review : Compile data on substituent electronic parameters (Hammett σ values) and steric bulk (Taft parameters). For example, methoxyethyl groups (σ ~ -0.27) enhance nucleophilic aromatic substitution compared to hydroxyethyl analogs .

- Controlled experiments : Synthesize this compound derivatives with incremental substituent modifications (e.g., methyl → ethyl → methoxyethyl) and compare reaction kinetics via HPLC monitoring.

- Cross-disciplinary validation : Integrate findings from analogous compounds (e.g., 1-Fluoro-4-Methoxybenzene) to identify broader reactivity trends .

Q. How can researchers design experiments to elucidate the role of this compound in catalytic systems?

- Methodological Answer :

- Mechanistic probes : Use isotopic labeling (e.g., in tert-butoxy groups) to track oxygen transfer in oxidation reactions.

- Kinetic profiling : Employ stopped-flow spectroscopy to monitor intermediate formation rates.

- Computational modeling : Pair experimental data with molecular dynamics simulations to predict steric hindrance effects in catalytic cycles .

Q. Methodological and Analytical Considerations

Q. What are best practices for securely storing and documenting experimental data on this compound derivatives?

- Methodological Answer :

- Electronic storage : Use encrypted databases (e.g., LabArchives) with version control for spectral files and reaction logs.

- Hard copy backups : Maintain lab notebooks with witness signatures for reproducibility.

- Metadata tagging : Include CAS numbers (e.g., 84697-14-3), SMILES strings, and synthesis dates for traceability .

Q. How can Boolean operators improve literature searches for this compound-related studies?

- Methodological Answer : Construct queries using:

- Concept separation : Combine "this compound" AND ("synthesis" OR "reactivity") to filter non-synthetic studies.

- Exclusion clauses : Add NOT ("industrial production" OR "price") to exclude commercial content.

- Database selection : Use PubChem, CAS Common Chemistry, and EPA DSSTox for authoritative data .

Q. Data Presentation and Ethical Standards

Q. What ethical guidelines apply when publishing spectral or crystallographic data for this compound derivatives?

- Methodological Answer :

- Privacy : Anonymize collaborator contributions unless consent is obtained.

- Reproducibility : Share raw data (e.g., NMR FID files) via repositories like Zenodo.

- Plagiarism checks : Use software (e.g., Turnitin) to ensure originality in spectral interpretations .

Properties

IUPAC Name |

(2-methylpropan-2-yl)oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKZBZPLRKCVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216839 | |

| Record name | Benzene, (1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6669-13-2 | |

| Record name | Benzene, (1,1-dimethylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006669132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTOXY-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.